molecular formula C14H16N4O3 B2705329 2-(cyclopropylmethoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide CAS No. 2034618-97-6

2-(cyclopropylmethoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

Cat. No. B2705329
CAS RN: 2034618-97-6
M. Wt: 288.307
InChI Key: BZQLEXFRSSABFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopropylmethoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide, also known as CPI-455, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-455 has been shown to inhibit the activity of a specific protein, lysine-specific demethylase 5A (KDM5A), which is involved in the regulation of gene expression.

Scientific Research Applications

Imaging Agents for Alzheimer's Disease

A study by Gao, Wang, and Zheng (2017) synthesized isonicotinamides labeled with carbon-11, including derivatives similar to the specified compound, as potential PET imaging agents for investigating GSK-3 enzyme activity in Alzheimer's disease. The synthesis involved several steps leading to compounds with high radiochemical purity and specific activity, indicating potential applications in neuroimaging for Alzheimer's disease research (Gao, Wang, & Zheng, 2017).

Supramolecular Chemistry and Co-crystallization

In the realm of supramolecular chemistry, Lemmerer and Fernandes (2012) utilized isonicotinamide to co-crystallize with various carboxylic acids, demonstrating the compound's role in forming co-crystals with high structural variability. This research illustrates the potential of such compounds in designing new materials with tailored properties for pharmaceutical and material science applications (Lemmerer & Fernandes, 2012).

Anticancer Research

Yakantham, Sreenivasulu, and Raju (2019) designed and synthesized derivatives of the mentioned compound, assessing their anticancer activities against various human cancer cell lines. Their findings highlight the therapeutic potential of these compounds in developing new anticancer treatments, showing good to moderate activity across different cell lines (Yakantham, Sreenivasulu, & Raju, 2019).

Gastrointestinal Research

In gastrointestinal research, Brzozowski et al. (2008) explored the effects of 1-methylnicotinamide, a derivative of nicotinamide closely related to the structure of the specified compound, on acute gastric lesions induced by stress. Their study suggests the compound's role in enhancing gastric mucosal defense, highlighting its potential therapeutic applications in treating gastric lesions (Brzozowski et al., 2008).

Herbicidal Activity

Wang, Li, Yong-hong Li, and Huang (2004) synthesized a series of acrylates related to the query compound, demonstrating their efficacy as herbicidal agents. This research indicates the potential use of such compounds in developing new herbicides with improved effectiveness and selectivity (Wang, Li, Yong-hong Li, & Huang, 2004).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (Hazard Statements H302) . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-17-13(21-18-9)7-16-14(19)11-4-5-15-12(6-11)20-8-10-2-3-10/h4-6,10H,2-3,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQLEXFRSSABFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.